molecular formula C8H10OS B092520 1-(5-Ethylthiophen-2-yl)ethanone CAS No. 18761-46-1

1-(5-Ethylthiophen-2-yl)ethanone

Cat. No. B092520
CAS RN: 18761-46-1
M. Wt: 154.23 g/mol
InChI Key: SWFCEJULEUECKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07989483B2

Procedure details

In a 50 ml three-necked flask, 5 g (44.6 mmol, 1 eq) of 2-ethylthiophene are dissolved in 28 ml of acetic anhydride, 0.5 ml of ortho-phosphoric acid are added and the reaction mixture is then heated for 1 hour at 80° C. The acids are evaporated off under reduced pressure, and the oil obtained is then filtered over a silica patch (eluent: 20% ethyl acetate, 80% heptane) after evaporation of the solvents: 5.2 g of 1-(5-ethylthiophen-2-yl)ethanone are obtained in the form of a brown oil. Yield: 76%.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
28 mL
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]1[S:4][CH:5]=[CH:6][CH:7]=1)[CH3:2].P(=O)(O)(O)O.C(O[C:17](=[O:19])[CH3:18])(=O)C>>[CH2:1]([C:3]1[S:4][C:5]([C:17](=[O:19])[CH3:18])=[CH:6][CH:7]=1)[CH3:2]

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
C(C)C=1SC=CC1
Name
Quantity
28 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Two
Name
Quantity
0.5 mL
Type
reactant
Smiles
P(O)(O)(O)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The acids are evaporated off under reduced pressure
CUSTOM
Type
CUSTOM
Details
the oil obtained
FILTRATION
Type
FILTRATION
Details
is then filtered over a silica patch (eluent: 20% ethyl acetate, 80% heptane)
CUSTOM
Type
CUSTOM
Details
after evaporation of the solvents

Outcomes

Product
Name
Type
product
Smiles
C(C)C1=CC=C(S1)C(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 5.2 g
YIELD: PERCENTYIELD 76%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.